Cas no 38471-15-7 (5-Ethylpiperidine-2-carboxylic acid;hydrochloride)

5-Ethylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative with applications in pharmaceutical synthesis and organic chemistry. Its hydrochloride salt form enhances stability and solubility, making it suitable for use in various reaction conditions. The compound serves as a versatile building block for the development of bioactive molecules, particularly in the synthesis of alkaloids and other nitrogen-containing heterocycles. The ethyl substitution at the 5-position introduces steric and electronic effects that can influence reactivity and selectivity in synthetic pathways. This product is characterized by high purity and consistent quality, ensuring reliable performance in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
5-Ethylpiperidine-2-carboxylic acid;hydrochloride structure
38471-15-7 structure
Product Name:5-Ethylpiperidine-2-carboxylic acid;hydrochloride
CAS No:38471-15-7
MF:C8H16ClNO2
MW:193.671141624451
CID:5776217
PubChem ID:145915654
Update Time:2025-05-27

5-Ethylpiperidine-2-carboxylic acid;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 38471-15-7
    • Z4108992291
    • 5-Ethylpiperidine-2-carboxylic acid;hydrochloride
    • 5-ethylpiperidine-2-carboxylic acid hydrochloride
    • EN300-7473052
    • 2-Piperidinecarboxylic acid, 5-ethyl-, hydrochloride (1:1)
    • Inchi: 1S/C8H15NO2.ClH/c1-2-6-3-4-7(8(10)11)9-5-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
    • InChI Key: GBMMTXISGBKPJB-UHFFFAOYSA-N
    • SMILES: Cl.OC(C1CCC(CC)CN1)=O

Computed Properties

  • Exact Mass: 193.0869564g/mol
  • Monoisotopic Mass: 193.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3Ų

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Additional information on 5-Ethylpiperidine-2-carboxylic acid;hydrochloride

Recent Advances in the Study of 5-Ethylpiperidine-2-carboxylic acid;hydrochloride (CAS: 38471-15-7)

5-Ethylpiperidine-2-carboxylic acid;hydrochloride (CAS: 38471-15-7) is a chiral piperidine derivative that has garnered significant attention in the field of medicinal chemistry due to its potential applications as a building block for pharmaceuticals and bioactive compounds. Recent studies have explored its synthesis, structural properties, and biological activities, highlighting its relevance in drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the enantioselective synthesis of 5-Ethylpiperidine-2-carboxylic acid;hydrochloride using asymmetric hydrogenation techniques. The researchers achieved high enantiomeric excess (ee > 99%) and demonstrated the scalability of the process, which is crucial for industrial applications. The study also revealed that the compound's hydrochloride salt form exhibits improved solubility and stability compared to its free base counterpart.

In the context of drug development, 5-Ethylpiperidine-2-carboxylic acid;hydrochloride has been identified as a key intermediate in the synthesis of novel GABA receptor modulators. A recent patent application (WO2023051234) disclosed its use in the preparation of compounds with potential anxiolytic and anticonvulsant properties. The structural flexibility of this piperidine derivative allows for diverse modifications, making it a versatile scaffold for medicinal chemistry.

Pharmacological studies have shown that derivatives of 5-Ethylpiperidine-2-carboxylic acid exhibit interesting binding affinities to various neurotransmitter receptors. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that certain N-substituted analogs demonstrate selective binding to α4β2 nicotinic acetylcholine receptors, suggesting potential applications in neurological disorders. The hydrochloride salt form was particularly noted for its enhanced bioavailability in preclinical models.

From a synthetic chemistry perspective, recent advancements have focused on developing more sustainable production methods for 5-Ethylpiperidine-2-carboxylic acid;hydrochloride. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) described a biocatalytic route using engineered aminotransferases, achieving high yields while reducing environmental impact. This development addresses growing concerns about the sustainability of pharmaceutical manufacturing processes.

The crystal structure of 5-Ethylpiperidine-2-carboxylic acid;hydrochloride has been extensively characterized through X-ray diffraction studies, providing valuable insights into its conformational preferences and intermolecular interactions. These structural analyses, published in Acta Crystallographica Section E (2024), have informed rational drug design efforts utilizing this scaffold.

Looking forward, research on 5-Ethylpiperidine-2-carboxylic acid;hydrochloride continues to expand, with ongoing investigations into its potential as a precursor for proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. The compound's unique structural features make it particularly suitable for linker design in these emerging therapeutic modalities.

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